molecular formula C17H20ClN5O3 B2858444 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 672279-36-6

7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2858444
CAS RN: 672279-36-6
M. Wt: 377.83
InChI Key: SFXCYWKCXPCLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20ClN5O3 and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications

Purine Chemistry and Oxidation Studies

  • Research on the oxidation of N6-alkyladenines to N1-oxides provides insight into the chemical behavior of purine derivatives, potentially relevant for the modification of similar compounds like the one (Itaya, Ogawa, Takada, & Fujii, 1996).

Synthesis and Tautomerism

  • Studies on the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines indicate significant variations in amino/imino tautomer ratios, which could be crucial for understanding the chemical behavior of related compounds (Roggen & Gundersen, 2008).

Novel Chiral Auxiliaries

  • The development of chiral auxiliaries for asymmetric synthesis of α-amino acids demonstrates the utility of purine derivatives in the synthesis of biologically active compounds (Bull, Davies, Epstein, Leech, & Ouzman, 1998).

Analgesic and Anti-inflammatory Properties

  • Some 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have been investigated for their analgesic and anti-inflammatory properties, showing significant activity. This suggests the potential pharmacological applications of similar compounds (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Psychotropic Activity Potential

  • Research into 8-aminoalkyl derivatives of purine-2,6-dione explores their affinity for serotonin receptors and potential as psychotropic agents, indicating the broad range of therapeutic applications for purine derivatives (Chłoń-Rzepa et al., 2013).

Antimycobacterial and Antiprotozoal Activity

  • The synthesis and biological screening of 2-substituted agelasine analogs, including purine derivatives, have shown promising antimycobacterial and antiprotozoal activities, further highlighting the medicinal chemistry applications of these compounds (Roggen et al., 2011).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-22-14-13(15(24)21-17(22)25)23(10-11-6-3-4-7-12(11)18)16(20-14)19-8-5-9-26-2/h3-4,6-7H,5,8-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCYWKCXPCLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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